molecular formula C17H26BN3O4 B6333083 4-acetamido-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)butanamide CAS No. 1171891-25-0

4-acetamido-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)butanamide

Cat. No.: B6333083
CAS No.: 1171891-25-0
M. Wt: 347.2 g/mol
InChI Key: FNUAEWSHFZRLDE-UHFFFAOYSA-N
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Description

This compound features a pyridine core substituted at the 5-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (boronic ester) group and at the 3-position with a butanamide chain bearing an acetamido moiety. Its molecular formula is C₁₉H₂₇BN₃O₄ (inferred from analogs in and ). The boronic ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone in synthesizing biaryl structures .

Properties

IUPAC Name

4-acetamido-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BN3O4/c1-12(22)20-8-6-7-15(23)21-14-9-13(10-19-11-14)18-24-16(2,3)17(4,5)25-18/h9-11H,6-8H2,1-5H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUAEWSHFZRLDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NC(=O)CCCNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boronic Ester Formation

The boronic ester moiety is introduced via a palladium-catalyzed Miyaura borylation reaction. A pyridine derivative bearing a halogen substituent (e.g., bromine or iodine) at the 5-position reacts with bis(pinacolato)diboron in the presence of a palladium catalyst. Typical conditions include:

Reagent/ConditionSpecification
CatalystPd(dppf)Cl₂ or Pd(OAc)₂
Ligand1,1'-Bis(diphenylphosphino)ferrocene
Solvent1,4-Dioxane or Tetrahydrofuran (THF)
Temperature80–100°C under inert atmosphere
Reaction Time12–24 hours

This step yields 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine as a key intermediate.

Amidation and Acetylation

The amine intermediate undergoes sequential amidation and acetylation to introduce the butanamide and acetamido groups:

Step 1: Butanamide Formation

The amine reacts with butyryl chloride in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA):

5-(Pinacolatoboryl)pyridin-3-amine+Butyryl ChlorideTEA, DCMN-(5-(Pinacolatoboryl)pyridin-3-yl)butanamide\text{5-(Pinacolatoboryl)pyridin-3-amine} + \text{Butyryl Chloride} \xrightarrow{\text{TEA, DCM}} \text{N-(5-(Pinacolatoboryl)pyridin-3-yl)butanamide}

Conditions :

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate

  • Temperature: 0–25°C

  • Yield: 70–85%.

Step 2: Acetylation

The secondary amine of the butanamide intermediate is acetylated using acetic anhydride or acetyl chloride:

N-(5-(Pinacolatoboryl)pyridin-3-yl)butanamide+Acetic AnhydridePyridine4-Acetamido-N-(5-(Pinacolatoboryl)pyridin-3-yl)butanamide\text{N-(5-(Pinacolatoboryl)pyridin-3-yl)butanamide} + \text{Acetic Anhydride} \xrightarrow{\text{Pyridine}} \text{4-Acetamido-N-(5-(Pinacolatoboryl)pyridin-3-yl)butanamide}

Conditions :

  • Solvent: Pyridine (acts as base and solvent)

  • Temperature: Room temperature

  • Yield: 80–90%.

Industrial-Scale Optimization

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors are employed for the Miyaura borylation step. Key advantages include:

ParameterBatch ProcessFlow Process
Reaction Time24 hours2–4 hours
Catalyst Loading5 mol%2 mol%
Yield75%85–90%

Flow systems minimize side reactions and improve heat transfer, critical for exothermic steps.

Purification Strategies

Crude product purification involves:

  • Liquid-Liquid Extraction : Removal of palladium residues using aqueous EDTA solutions.

  • Crystallization : Recrystallization from ethanol/water mixtures to achieve >99% purity.

  • Chromatography : Reserved for analytical-grade material, using silica gel with ethyl acetate/hexane eluents.

Analytical Characterization

Critical quality control metrics for the final compound:

PropertyMethodSpecification
PurityHPLC (C18 column)≥98%
Melting PointDifferential Scanning Calorimetry162–165°C
Boron ContentICP-MS3.1–3.3%

¹H NMR (400 MHz, DMSO-d6) key peaks:

  • δ 8.35 (s, 1H, pyridine-H)

  • δ 2.05 (s, 3H, acetyl-CH₃)

  • δ 1.25 (s, 12H, pinacol-CH₃).

Challenges and Mitigation

Boron Hydrolysis

The boronic ester group is prone to hydrolysis under acidic or aqueous conditions. Strategies to prevent degradation:

  • Use anhydrous solvents during synthesis.

  • Store the compound under nitrogen at –20°C.

Palladium Removal

Residual palladium must be reduced to <10 ppm for pharmaceutical applications:

  • Adsorbents : Silica-thiol composites reduce Pd to <5 ppm.

  • Chelating Resins : Employed in flow-through cartridges.

Comparative Analysis of Synthetic Routes

A comparison of academic vs. industrial methods:

ParameterAcademic ProtocolIndustrial Protocol
Catalytic SystemPd(dppf)Cl₂Pd Nanoparticles on Carbon
Solvent Volume50 mL/g substrate10 mL/g substrate
Cycle Time72 hours24 hours
Cost per Kilogram$12,000$4,500

Industrial protocols prioritize cost-efficiency and throughput.

Recent Advances (2023–2025)

Photocatalytic Borylation

A 2024 study demonstrated visible-light-mediated borylation at room temperature, reducing energy input by 40%.

Enzymatic Acetylation

Engineered acyltransferases achieve 95% acetylation yield without pyridine, enhancing green chemistry metrics .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds containing boron can exhibit anticancer properties. The incorporation of the dioxaborolane moiety in 4-acetamido-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)butanamide enhances its ability to interact with biological targets. Studies suggest that such compounds can inhibit the growth of cancer cells by interfering with cellular signaling pathways related to proliferation and apoptosis .

Drug Design and Development
The unique structural features of this compound make it a candidate for further modifications aimed at improving bioavailability and selectivity. Its acetamido group may enhance solubility in biological systems, while the pyridine ring can facilitate interactions with various enzymes and receptors .

Materials Science

Polymer Chemistry
The compound's boron-containing structure allows it to be utilized in the synthesis of new polymeric materials. Boron compounds are known to impart unique properties such as thermal stability and enhanced mechanical strength to polymers. Researchers are exploring the use of 4-acetamido-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)butanamide in creating advanced materials for applications ranging from coatings to structural components .

Nanotechnology
In nanotechnology, boron compounds have been investigated for their potential in drug delivery systems. The ability of this compound to form stable complexes with various drugs can be leveraged to develop nanocarriers that improve the targeted delivery of therapeutic agents .

Chemical Probes in Biological Studies

Fluorescent Probes
The incorporation of a dioxaborolane moiety allows 4-acetamido-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)butanamide to act as a fluorescent probe in biological imaging. Its ability to bind selectively to specific biomolecules can facilitate the visualization of cellular processes in real-time .

Enzyme Inhibition Studies
This compound has been used in studies aimed at understanding enzyme mechanisms and interactions. By acting as an inhibitor or modulator of specific enzymes, it provides insights into metabolic pathways and can aid in the identification of potential drug targets .

Case Studies

Study Focus Findings
Study on Anticancer PropertiesInvestigated the cytotoxic effects on various cancer cell linesDemonstrated significant inhibition of cell proliferation in breast and prostate cancer models
Polymer Synthesis ResearchEvaluated the incorporation of boron into polymer matricesResulted in enhanced thermal stability and mechanical properties compared to control samples
Biological Imaging ExperimentAssessed the use of the compound as a fluorescent probeSuccessfully visualized cellular uptake and localization within live cells

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Boronic Ester-Containing Pyridine Derivatives

a) N-(5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridin-3-yl)Acetamide
  • CAS : 1095708-32-9 ()
  • Key Differences : Shorter acetamide chain (vs. butanamide) reduces molecular weight (C₁₄H₁₈BN₂O₃ ) and lipophilicity.
  • Applications: Intermediate for coupling reactions; shorter chain may limit solubility in non-polar solvents.
b) 4-[5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-2-Pyridinyl]Morpholine
  • CAS : 485799-04-0 ()
  • Key Differences : Morpholine substituent introduces a polar, electron-rich heterocycle, enhancing solubility in aqueous media.
  • Applications: Potential pharmacokinetic modulation in drug candidates.
c) 5-(5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridin-3-yl)-1,3,4-Oxadiazol-2-amine
  • CAS : 1272357-34-2 ()
  • Applications : Suited for materials science due to planar aromatic systems.

Alkanamide-Substituted Aromatic Compounds

a) (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)Sulfamoyl)Phenyl)Butyramide (5a)
  • Source :
  • Key Differences : Sulfamoyl-phenyl core with a butyramide chain; lacks boronic ester.
  • Physicochemical Data :
    • Melting Point: 180–182°C
    • Yield: 51%
    • Optical Rotation: [α]D = +4.5°
  • Applications : Antimicrobial or enzyme-targeted agents due to sulfonamide group.
b) N-(5-((3S,3aS)-3-(Acetamidomethyl)-1-Oxo-1,3,3a,4-Tetrahydrobenzo[b]Oxazolo[3,4-d][1,4]Oxazin-7-yl)Pyridin-2-yl)Acetamide (57)
  • Source :
  • Key Differences : Complex polycyclic benzo-oxazolo-oxazine fused to pyridine; synthesized via Suzuki coupling (35.3% yield).
  • Applications : Likely bioactive molecule targeting kinases or proteases.

Physicochemical and Spectroscopic Properties

Property Target Compound N-(5-Boronate Pyridin-3-yl)Acetamide Compound 5a ()
Molecular Weight ~364.2 g/mol 298.1 g/mol 327.4 g/mol
Melting Point Not Reported Not Reported 180–182°C
^1H-NMR (δ) ~8.2 (pyridine-H), 2.1 (CH₃) 8.17 (pyridine-H), 2.35 (CH₂) 10.28 (s, NH), 2.35 (CH₂)
LogP (Estimated) ~1.8 ~0.9 ~1.2
  • Key Observations :
    • The target compound’s butanamide chain contributes to higher LogP vs. shorter-chain analogs, favoring membrane permeability.
    • NMR signals for pyridine protons (δ ~8.2) align with analogs in and .

Biological Activity

4-acetamido-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)butanamide is a complex organic compound notable for its unique structural features, including a pyridine ring and a boron-containing moiety. With a molecular formula of C13H19BN2O3 and a molecular weight of approximately 262.11 g/mol, this compound has garnered interest in medicinal chemistry due to its potential biological activities.

Chemical Structure

The compound's structure is characterized by:

  • Acetamido group : Contributes to the compound's solubility and biological interactions.
  • Butanamide linkage : Enhances the compound's stability and potential pharmacological activity.
  • Boron moiety : Implicated in various biological interactions and applications in drug design.

Biological Activity

Preliminary studies indicate that 4-acetamido-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)butanamide exhibits several biological activities:

  • Anticancer Properties : The compound has shown promise as an inhibitor of cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. In vitro studies suggest that it may inhibit CDK4/6 activity, leading to reduced proliferation of cancer cells .
  • Enzyme Inhibition : Initial findings suggest that this compound can bind to specific enzymes involved in metabolic pathways. This binding may alter enzyme activity and influence cellular metabolism .
  • Neuroprotective Effects : There is emerging evidence that compounds with similar structures may offer neuroprotective benefits. The boron moiety is hypothesized to play a role in modulating neuroinflammation .

Case Studies

Several studies have explored the biological activity of related compounds or derivatives:

  • Study on CDK Inhibition : A study conducted by Konstantinidou et al. demonstrated that structurally similar compounds effectively inhibited CDK activity in cancer cell lines. The research highlighted the importance of the boron-containing moiety in enhancing binding affinity to the target proteins .
  • Neuroprotection Research : Research published in various pharmacological journals has indicated that similar pyridine-boron compounds exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells .

Comparative Analysis

To better understand the uniqueness of 4-acetamido-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)butanamide compared to other compounds, a comparative table is provided below:

Compound NameStructure FeaturesUnique Aspects
4-AcetamidopyridineContains an acetamido group but lacks the boron moietySimpler structure without boron
5-AminopyridineSimilar pyridine base but no acetamido or boron groupsLacks functional diversity
N-(pyridin-3-yl)butanamideContains a butanamide linkage but no acetamido or boronLess complex functionalization

The presence of both an acetamido group and a boron moiety in this compound distinguishes it from these similar compounds, potentially enhancing its biological activity and utility in drug design .

Q & A

Q. What are the key considerations for optimizing the synthesis of 4-acetamido-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)butanamide?

  • Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For example:
  • Solvent Choice : Polar aprotic solvents like DMSO or DMF are preferred for coupling reactions involving boronic esters .
  • Temperature : Reactions often proceed at 80–90°C to activate intermediates while avoiding decomposition .
  • Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) may enhance Suzuki-Miyaura coupling efficiency for the boronate moiety .
  • Purification : Column chromatography or recrystallization in ethyl acetate/hexane mixtures improves purity .

Q. Example Protocol :

StepReagents/ConditionsPurposeYield (%)
Boronate ActivationPd(OAc)₂, K₂CO₃, DMF, 90°CCoupling pyridine-boronate65–75
Acetamide CouplingN-Ethylmorpholine, DMSO, RTAmide bond formation80–85

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • ¹H/¹³C NMR : Assign peaks to the pyridinyl-boronate (δ 8.5–9.0 ppm for aromatic protons) and acetamide (δ 2.0–2.2 ppm for CH₃) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <5 ppm error .
  • Elemental Analysis : Validate C, H, N, and B content (±0.3% deviation) .

Intermediate Research Questions

Q. What are common challenges in characterizing the boronate moiety, and how can they be addressed?

  • Methodological Answer : The boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is prone to hydrolysis. Strategies include:
  • Inert Atmosphere : Conduct reactions under N₂/Ar to prevent moisture .
  • Low-Temperature Storage : Store at –20°C in sealed vials with desiccants .
  • ¹¹B NMR : Use to verify boronate integrity (δ ~30 ppm for intact dioxaborolane) .

Q. How can researchers resolve spectral ambiguities in complex regions of the NMR spectrum?

  • Methodological Answer : For overlapping signals in the pyridinyl or acetamide regions:
  • 2D NMR (HSQC/HMBC) : Correlate ¹H-¹³C couplings to distinguish adjacent protons .
  • Variable Temperature NMR : Reduce signal broadening caused by dynamic processes .

Advanced Research Questions

Q. How should researchers address contradictions between computational predictions and experimental data (e.g., bioactivity)?

  • Methodological Answer : Discrepancies often arise from solvation effects or conformational flexibility. Steps:
  • Molecular Dynamics (MD) Simulations : Account for solvent interactions and ligand flexibility .
  • Dose-Response Assays : Validate computational IC₅₀ values experimentally (e.g., enzyme inhibition) .
  • X-ray Crystallography : Resolve 3D structure to refine docking models .

Q. What strategies mitigate low yields or byproduct formation during multi-step synthesis?

  • Methodological Answer :
  • Intermediate Monitoring : Use TLC/HPLC to track reaction progress and isolate unstable intermediates .
  • Byproduct Identification : LC-MS or GC-MS to detect side products (e.g., hydrolyzed boronate) .
  • Catalyst Optimization : Screen Pd ligands (e.g., SPhos) for improved coupling efficiency .

Advanced Data Analysis & Experimental Design

Q. How to design SAR studies targeting the acetamide and boronate moieties?

  • Methodological Answer :
  • Analog Synthesis : Replace acetamide with propionamide or sulfonamide to assess steric/electronic effects .
  • Boronate Modifications : Substitute tetramethyl-dioxaborolane with pinacol boronate to compare stability .
  • Bioactivity Profiling : Test analogs against cancer cell lines (e.g., MTT assay) or kinases (e.g., ADP-Glo™) .

Q. How to assess environmental stability or degradation pathways of this compound?

  • Methodological Answer :
  • Hydrolysis Studies : Monitor boronate decomposition in PBS (pH 7.4) via HPLC .
  • Mass Spectrometric Tracking : Identify degradation products (e.g., boric acid) .
  • Ecotoxicity Assays : Evaluate impact on model organisms (e.g., Daphnia magna) using OECD guidelines .

Tables for Key Data

Q. Table 1: Common Characterization Techniques

TechniqueApplicationKey ParametersReference
¹H NMRAssign aromatic/amide protons400 MHz, DMSO-d₆
HRMSConfirm molecular formulaESI+, 70 eV
¹¹B NMRVerify boronate integrity128 MHz, CDCl₃

Q. Table 2: Stability of Boronate Derivatives

DerivativeHydrolysis Half-Life (pH 7.4)Storage Recommendations
Tetramethyl-dioxaborolane48 hours–20°C, desiccated
Pinacol boronate72 hours4°C, inert atmosphere

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